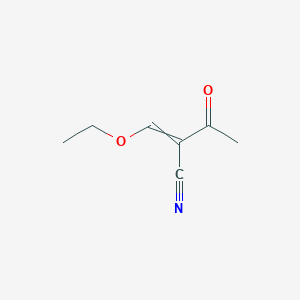

2-(Ethoxymethylidene)-3-oxobutanenitrile

Description

General Significance as a Building Block in Organic Synthesis

2-(Ethoxymethylidene)-3-oxobutanenitrile is a highly regarded building block in organic synthesis, primarily due to its capacity to participate in the creation of complex molecular structures, especially heterocyclic compounds. The construction of carbon-carbon (C-C) bonds is fundamental to organic synthesis, and this compound serves as a versatile precursor for forming these essential linkages. Its utility is particularly pronounced in the synthesis of nitrogen-containing heterocycles like pyrazoles, quinolines, and pyrimidines, which are core structures in many pharmaceutical agents. The application of activated enol ethers, such as this one, has evolved from simple condensation reactions to sophisticated syntheses of a diverse array of biologically active molecules.

The compound's importance lies in its ability to introduce a three-carbon acetyl(cyano)methylidene moiety into a nucleophile, facilitating the assembly of intricate molecular designs from simpler starting materials. This capability has made it an indispensable tool for chemists aiming to develop new pharmaceuticals and advanced materials.

Distinctive Trifunctional Reagent Characteristics

The remarkable versatility of this compound stems from its nature as a trifunctional organic compound. Its structure incorporates three distinct functional groups: an ethoxy group, a ketone (oxo) group, and a nitrile group. This unique combination renders it capable of acting as a mono-, di-, or trifunctional electrophile, opening up numerous avenues for chemical reactions, particularly cyclization pathways.

The core reactivity of the molecule is centered on the β-carbon of the enol ether double bond. This position is highly electrophilic due to the combined electron-withdrawing effects of the adjacent ketone and nitrile functionalities. The typical reaction mechanism involves a nucleophilic addition to this β-carbon, followed by the elimination of the ethoxy group. This two-step sequence effectively allows for the transfer of a three-carbon unit to various substrates, particularly amines, making it a potent reagent for constructing larger molecules.

Comparative Analysis with Structurally Related Enol Ethers and Synthetic Equivalents

The synthetic utility of this compound can be better understood through comparison with structurally similar reagents. It is considered a synthetic equivalent of Diethyl ethoxymethylenemalonate (EMME), where the two ester groups in EMME are replaced by a ketone and a nitrile moiety. This substitution significantly alters the reactivity and the types of heterocyclic systems that can be synthesized.

Other related enol ethers, such as (Ethoxymethylene)malononitrile and Ethyl (ethoxymethylene)cyanoacetate, also serve as valuable building blocks. However, the specific combination of ketone and nitrile groups in this compound provides a unique reactivity profile. The differing electronic properties of the acetyl, cyano, and ester groups in these compounds influence the electrophilicity of the double bond and the subsequent reaction pathways, leading to a diverse range of potential products. For instance, the choice between these reagents can determine the final heterocyclic scaffold produced in reactions with dinucleophiles.

| Compound Name | Structure | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | CCO/C=C(\C#N)/C(=O)C | Enol Ether, Nitrile, Ketone | 139.15 nih.gov |

| Diethyl ethoxymethylenemalonate (EMME) | CCOC=C(C(=O)OCC)C(=O)OCC | Enol Ether, Ester (x2) | 216.23 nih.gov |

| (Ethoxymethylene)malononitrile | CCOC=C(C#N)C#N | Enol Ether, Nitrile (x2) | 122.12 nih.gov |

| Ethyl (ethoxymethylene)cyanoacetate | CCO/C=C(\C#N)/C(=O)OCC | Enol Ether, Nitrile, Ester | 169.18 |

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C7H9NO2 |

|---|---|

Poids moléculaire |

139.15 g/mol |

Nom IUPAC |

2-(ethoxymethylidene)-3-oxobutanenitrile |

InChI |

InChI=1S/C7H9NO2/c1-3-10-5-7(4-8)6(2)9/h5H,3H2,1-2H3 |

Clé InChI |

CRIIDVVGWAPYMC-UHFFFAOYSA-N |

SMILES canonique |

CCOC=C(C#N)C(=O)C |

Origine du produit |

United States |

Synthetic Methodologies for 2 Ethoxymethylidene 3 Oxobutanenitrile

Established Synthetic Routes from Precursor Compounds

The most common and established method for the preparation of 2-(ethoxymethylidene)-3-oxobutanenitrile involves the reaction of a β-ketonitrile with an orthoformate. This approach leverages the reactivity of the active methylene (B1212753) group in the precursor.

Synthesis from 3-Oxobutanenitrile (B1585553) and Triethyl Orthoformate

The principal synthetic route to this compound is the condensation of 3-oxobutanenitrile, also known as acetoacetonitrile, with triethyl orthoformate. researchgate.net In this reaction, the methylene group of 3-oxobutanenitrile, which is activated by the adjacent ketone and nitrile functionalities, acts as a nucleophile. researchgate.net It attacks the electrophilic carbon atom of triethyl orthoformate, leading to the formation of the ethoxymethylene group and the elimination of ethanol (B145695). researchgate.net

NC-CH₂-C(O)CH₃ + HC(OC₂H₅)₃ → NC-C(=CHOC₂H₅)-C(O)CH₃ + 2C₂H₅OH

This reaction is typically carried out in the presence of a catalyst to drive the reaction towards the desired product. orgsyn.org

Catalytic Role of Acetic Anhydride (B1165640) in Formation

Acetic anhydride plays a crucial role in facilitating the condensation reaction between 3-oxobutanenitrile and triethyl orthoformate. orgsyn.orgias.ac.in Its primary function is to act as a dehydrating agent. The reaction produces ethanol as a byproduct, and the removal of this alcohol shifts the equilibrium towards the formation of the final product. Acetic anhydride reacts with the ethanol formed to produce ethyl acetate (B1210297) and acetic acid, thereby preventing the reverse reaction.

In some instances, acetic anhydride can also react with the triethyl orthoformate to form an intermediate, which then reacts with the active methylene compound. orgsyn.org This mechanism is particularly relevant in Knoevenagel-type condensation reactions where acetic anhydride is used as a promoter. organic-chemistry.orgresearchgate.net The presence of acetic anhydride, often in conjunction with a Lewis acid or another catalyst, can significantly increase the reaction rate and yield. orgsyn.org

Optimization of Reaction Conditions for Enhanced Yields

To maximize the yield and purity of this compound, careful consideration of the reaction conditions is essential. Temperature, solvent, and subsequent purification techniques are critical parameters that influence the outcome of the synthesis.

Temperature and Solvent Considerations

The reaction temperature is a critical factor in the synthesis of this compound. The reaction is typically heated to facilitate the condensation and distillation of the ethanol byproduct. A common procedure for a similar reaction involving ethyl malonate, triethyl orthoformate, and acetic anhydride involves heating the mixture at temperatures ranging from 102°C to 155°C for several hours. orgsyn.org For the synthesis of a related compound, ethoxymethylene malononitrile, the reaction is carried out at a temperature of 60-80°C.

The choice of solvent can also impact the reaction efficiency. While the reaction can be run without a solvent, using the reactants themselves as the reaction medium, inert solvents can be employed. Toluene has been noted as a suitable solvent in similar condensation reactions. organic-chemistry.org The selection of an appropriate solvent can aid in temperature control and facilitate the separation of the product.

| Precursor | Reagents | Catalyst/Promoter | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Ethyl Malonate | Triethyl Orthoformate, Acetic Anhydride | Zinc Chloride | None | 102-155 | 13.5 | 50-60 |

| Malononitrile | Triethyl Orthoformate | Zinc Chloride | None | 60-80 | 2-4 | >80 |

| Various Aldehydes and Activated Methylenes | Acetic Anhydride | Indium(III) Chloride | Toluene | 60 | 8 | High |

Purification Techniques for the Compound

After the reaction is complete, the crude this compound must be purified to remove unreacted starting materials, byproducts, and any residual solvent. The most common method for purification is recrystallization.

Ethanol and acetone (B3395972) have been used as effective solvents for the recrystallization of similar ethoxymethylene compounds. The crude product is dissolved in the hot solvent, and then allowed to cool slowly, which results in the formation of pure crystals. The purity of the final product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC). In some cases, washing the crude product with water to remove water-soluble impurities is performed before recrystallization. For instance, in a related synthesis, the reaction mixture is washed with water and dried before the solvent is removed in vacuo, and the resulting residue is then recrystallized.

| Recrystallization Solvent | Procedure | Yield (%) | Purity (by HPLC) |

|---|---|---|---|

| Ethanol | Dissolve in hot ethanol, cool to room temperature, then refrigerate for 3 hours. | 82 | >99.5% |

| Acetone | Dissolve in hot acetone, cool to room temperature, then refrigerate for 4 hours. | 83 | >99.5% |

Investigation of Alternative Preparative Strategies and Efficiencies

While the reaction of 3-oxobutanenitrile with triethyl orthoformate is the most established route, alternative strategies for the synthesis of this compound have been explored. These methods often aim to use different reagents or catalytic systems to improve efficiency, reduce the use of hazardous materials, or simplify the experimental procedure.

One potential alternative is the use of dimethylformamide dimethyl acetal (B89532) (DMFDMA) in place of triethyl orthoformate. DMFDMA is a highly reactive reagent that can also introduce a one-carbon unit to an active methylene compound, leading to the formation of an enamine or enol ether derivative. researchgate.net This approach can sometimes be performed under milder conditions than the traditional orthoformate method.

Another possible, though less direct, alternative could be envisioned through a Vilsmeier-Haack type reaction. The Vilsmeier-Haack reagent, typically formed from a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a powerful formylating agent. ijpcbs.com While commonly used for the formylation of electron-rich aromatic compounds, it can also react with active methylene compounds. The initial product of such a reaction would be an iminium salt, which could potentially be hydrolyzed to the desired ethoxymethylene compound, although this would require further investigation and optimization.

The efficiency of these alternative methods would need to be compared to the established route in terms of yield, purity, reaction conditions, and the cost and availability of reagents.

Chemical Reactivity and Mechanistic Investigations of 2 Ethoxymethylidene 3 Oxobutanenitrile

Reactions with Nucleophiles: Heterocycle Synthesis via Cyclocondensation

The reaction of 2-(ethoxymethylidene)-3-oxobutanenitrile with binucleophiles is a cornerstone of its application in heterocyclic synthesis. These reactions typically proceed through a cyclocondensation pathway, where the nucleophile attacks the electrophilic centers of the butanenitrile derivative, leading to the formation of a stable heterocyclic ring system.

Reactions with Hydrazines Leading to Pyrazolic Systems

The condensation of 1,3-dicarbonyl compounds with hydrazines, famously known as the Knorr pyrazole (B372694) synthesis, is a classic and widely utilized method for the formation of pyrazole rings. nih.govnih.gov this compound, as a 1,3-dicarbonyl equivalent, readily undergoes this reaction to produce a variety of substituted pyrazoles.

The reaction of this compound with hydrazines proceeds through a well-established addition-elimination mechanism. The initial step involves the nucleophilic attack of one of the nitrogen atoms of the hydrazine (B178648) molecule on the more electrophilic carbonyl carbon of the butanenitrile. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The final product is obtained after two nucleophilic attacks of the nitrogen atoms of the hydrazine on the ethoxymethylenemalononitrile (B14416) and the elimination of ethanol (B145695). rsc.org

Alternatively, an aza-Michael addition can occur, where the hydrazine attacks the β-carbon of the α,β-unsaturated system, followed by cyclization and elimination of ethanol. The exact pathway can be influenced by the reaction conditions and the nature of the substituents on both reactants. semanticscholar.org

The electronic nature of the substituents on the hydrazine reactant can significantly influence the rate and outcome of the reaction. Electron-donating groups on the hydrazine increase its nucleophilicity, generally leading to faster reaction rates. Conversely, electron-withdrawing groups decrease the nucleophilicity of the hydrazine, which can slow down the reaction.

The steric hindrance of the substituents on both the butanenitrile and the hydrazine can also play a crucial role in the reaction's feasibility and yield. Bulky substituents may hinder the approach of the nucleophile to the electrophilic centers, potentially requiring more forcing reaction conditions or resulting in lower yields.

| Substituent on Hydrazine | Electronic Effect | Expected Impact on Reaction Rate |

| Alkyl (e.g., -CH₃) | Electron-donating | Increase |

| Aryl (e.g., -C₆H₅) | Can be either donating or withdrawing depending on substitution | Variable |

| Acyl (e.g., -COCH₃) | Electron-withdrawing | Decrease |

| Nitroaryl (e.g., -C₆H₄NO₂) | Strong electron-withdrawing | Significant Decrease |

Table 1: Predicted Influence of Hydrazine Substituents on Reaction Rate

When unsymmetrical hydrazines (e.g., methylhydrazine) are used, the reaction with this compound can potentially yield two different regioisomeric pyrazoles. The regioselectivity of this reaction is a subject of considerable interest and is influenced by several factors, including the nature of the substituents, the solvent, and the pH of the reaction medium. nih.gov

Generally, the more nucleophilic nitrogen atom of the unsymmetrical hydrazine will preferentially attack the more electrophilic carbonyl carbon. The regiochemical outcome can often be predicted by considering the electronic and steric effects of the substituent on the hydrazine. For instance, in the case of methylhydrazine, the methyl group's electron-donating effect increases the nucleophilicity of the adjacent nitrogen, which may lead to a preferential attack at the carbonyl carbon. However, steric hindrance can also direct the reaction towards the formation of the other regioisomer. nih.govbeilstein-journals.org

| Hydrazine | R¹ | R³ | Major Regioisomer | Minor Regioisomer |

| Hydrazine | H | H | 3-acetyl-1H-pyrazole-4-carbonitrile | N/A |

| Methylhydrazine | H | CH₃ | 3-acetyl-1-methyl-1H-pyrazole-4-carbonitrile | 5-acetyl-1-methyl-1H-pyrazole-4-carbonitrile |

| Phenylhydrazine | H | C₆H₅ | 3-acetyl-1-phenyl-1H-pyrazole-4-carbonitrile | 5-acetyl-1-phenyl-1H-pyrazole-4-carbonitrile |

Table 2: Potential Regioisomers in the Reaction with Substituted Hydrazines

Reactions with Amidines for Pyrimidine (B1678525) Derivatives

The reaction of 1,3-dicarbonyl compounds or their equivalents with amidines is a fundamental method for the synthesis of pyrimidine derivatives. This compound serves as a three-carbon building block in this cyclocondensation reaction. The reaction typically proceeds by the nucleophilic attack of the amidine nitrogens on the electrophilic centers of the butanenitrile, followed by cyclization and elimination of a molecule of water and ethanol to form the pyrimidine ring.

This method allows for the synthesis of a wide range of substituted pyrimidines, with the substituents on the final product being determined by the structure of the starting amidine.

Reactions with Dinitrogen Nucleophiles for Fused Pyrimidine Systems

Fused pyrimidine systems, such as pyrazolo[1,5-a]pyrimidines, can be synthesized using this compound as a key precursor. This is typically achieved in a two-step process. First, the butanenitrile is reacted with hydrazine to form a 5-aminopyrazole intermediate. This aminopyrazole then acts as a dinitrogen nucleophile in a subsequent reaction with a carbonyl compound or its equivalent. nih.gov

The 5-aminopyrazole, with its two nucleophilic nitrogen atoms, can undergo cyclocondensation with various electrophiles to form the fused pyrimidine ring. This approach provides a versatile route to a variety of substituted pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal chemistry. nih.gov

Reactions with Aminotriazoles to Form Triazolopyrimidines

The reaction of this compound and its analogs with aminotriazoles, such as 3-amino-1,2,4-triazole, serves as a direct route to the synthesis of fused heterocyclic systems like triazolo[1,5-a]pyrimidines. These compounds are of significant interest due to their structural similarity to purine (B94841) nucleobases and their associated biological activities. researchgate.netrjsocmed.com

The reaction mechanism proceeds through a regioselective pathway. The initial step involves a nucleophilic attack by the exocyclic amino group of the aminotriazole onto the electrophilic β-carbon of the enol ether system of this compound. This is followed by the elimination of an ethanol molecule to form a stable enamine intermediate. The final step is an intramolecular cyclization where a ring nitrogen atom of the triazole attacks the carbonyl carbon, leading to the formation of the fused triazolopyrimidine ring system after dehydration. Studies on analogous reagents like ethyl ethoxymethylideneacetoacetate have shown that these reactions proceed regioselectively to yield the corresponding beilstein-journals.orgnih.govtriazolo[2,3-a]pyrimidine derivatives in good yields. researchgate.net

| Reactant 1 | Reactant 2 | Product Class | Ref. |

| This compound | 3-Amino-1,2,4-triazole | Triazolo[1,5-a]pyrimidine | researchgate.net |

| Ethyl ethoxymethylideneacetoacetate | 5-R-3-amino-1,2,4-triazoles | 2-R-7-methyl beilstein-journals.orgnih.govtriazolo[2,3-a]pyrimidine | researchgate.net |

Reactions with 2-Aminobenzimidazole (B67599) and Other Amine-Substrates

This compound is a potent electrophile that readily reacts with various amine nucleophiles. Its interaction with 2-aminobenzimidazole provides a pathway to complex fused heterocyclic structures, which are prevalent in medicinal chemistry. researchgate.net The reaction follows the characteristic addition-elimination mechanism. The exocyclic primary amino group of 2-aminobenzimidazole acts as the nucleophile, attacking the activated double bond of this compound.

Following the elimination of ethanol, an enamine intermediate is formed. This intermediate is primed for intramolecular cyclization. One of the imidazole (B134444) ring nitrogen atoms attacks the electrophilic carbonyl carbon, leading to the formation of a pyrimido[1,2-a]benzimidazole (B3050247) derivative, a valuable scaffold in drug discovery. researchgate.netsymbiosisonlinepublishing.com A similar reactivity pattern is observed with other amine substrates like aniline, where the initial condensation product can undergo intramolecular electrophilic aromatic substitution to yield quinoline (B57606) derivatives.

| Amine Substrate | Key Intermediate | Final Product Class | Ref. |

| 2-Aminobenzimidazole | Enamine from addition-elimination | Pyrimido[1,2-a]benzimidazole | researchgate.net |

| Aniline | 2-(anilinomethylene)-3-oxobutanenitrile | Quinoline derivative |

Reactions with Tetrazol-5-amine for Novel Azaheterocycles

The reaction between this compound analogs, specifically 2-ethoxymethylidene-3-oxo esters, and tetrazol-5-amine (5-AT) is a versatile method for synthesizing novel azaheterocycles. beilstein-journals.orgnih.gov The course of the reaction and the nature of the products are highly sensitive to the substituents on the 3-oxo ester and the reaction conditions, such as solvent and catalysts. beilstein-journals.orgbeilstein-journals.org

When 2-ethoxymethylidene-3-oxo esters with alkyl substituents are reacted with 5-AT in 2,2,2-trifluoroethanol (B45653) (TFE), the primary products are ethyl 2-azido-4-alkylpyrimidine-5-carboxylates. beilstein-journals.orgbeilstein-journals.org The proposed mechanism involves an initial condensation to form a tetrazolo[1,5-a]pyrimidine (B1219648) intermediate. This intermediate then undergoes a temperature-dependent, reversible ring-chain tautomerism, known as the Dimroth rearrangement, where the tetrazole ring opens to form a thermodynamically more stable azido-pyrimidine structure. beilstein-journals.org

Interestingly, altering the reaction conditions can completely change the product outcome. For instance, reacting fluorinated 3-oxo esters with 5-AT in 1,4-dioxane (B91453) with a catalytic amount of sodium acetate (B1210297) leads to the formation of ethyl 2-amino-4-(polyfluoroalkyl)pyrimidine-5-carboxylates. beilstein-journals.orgresearchgate.net In another variation, using diethyl 2-ethoxymethylidenemalonate results in ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate. nih.gov These distinct pathways underscore the complex reactivity of the system, influenced by the unique chemical properties of 5-aminotetrazole, including its weak basicity and its propensity for azido-tetrazole isomerism. beilstein-journals.org

| 2-Ethoxymethylidene Substrate | Conditions | Major Product | Ref. |

| Ethyl 2-ethoxymethylidene-3-oxo-alkanoates | TFE, reflux | Ethyl 2-azido-4-alkylpyrimidine-5-carboxylates | beilstein-journals.orgbeilstein-journals.org |

| Ethyl 2-ethoxymethylidene-3-oxo-3-(polyfluoroalkyl)propionates | 1,4-Dioxane, NaOAc, reflux | Ethyl 2-amino-4-(polyfluoroalkyl)pyrimidine-5-carboxylates | beilstein-journals.orgresearchgate.net |

| Diethyl 2-ethoxymethylidenemalonate | Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate | nih.gov | |

| Ethyl 2-ethoxymethylidenecyanoacetate | Basic catalysis | 5-[2,6-diamino-3,5-bis(ethoxycarbonyl)pyridinium-1-yl]tetrazol-1-ide | nih.govresearchgate.net |

Other Significant Chemical Transformations

Cyclization Reactions

Cyclization reactions are a cornerstone of the chemical utility of this compound, establishing it as a key intermediate for building complex molecular architectures. The compound can participate in both intermolecular and intramolecular cyclization pathways.

The reactions with binucleophilic reagents, as detailed in the preceding sections (e.g., aminotriazoles, 2-aminobenzimidazole, and tetrazol-5-amine), are prime examples of intermolecular cyclocondensation reactions. In these transformations, this compound provides a three-carbon chain that condenses with the nucleophile to construct a new heterocyclic ring fused to the parent molecule of the nucleophile.

Furthermore, the compound can facilitate intramolecular cyclizations. For example, the intermediate formed from the reaction of this compound with aniline, 2-(anilinomethylene)-3-oxobutanenitrile, can undergo an intramolecular electrophilic aromatic substitution when treated with a Lewis acid like aluminum chloride. This reaction results in the formation of a substituted quinoline, demonstrating the compound's utility in constructing varied carbocyclic and heterocyclic ring systems.

Role in One-Pot and Multicomponent Reactions

The reactivity profile of this compound makes it an ideal component for one-pot and multicomponent reactions (MCRs), which are highly efficient synthetic strategies that reduce waste and simplify procedures by combining multiple reaction steps in a single vessel without isolating intermediates. nih.govnih.gov

| Reaction Type | Components | Resulting Heterocycle | Ref. |

| One-pot, two-component | This compound, 3-Amino-1,2,4-triazole | Triazolo[1,5-a]pyrimidine | researchgate.net |

| One-pot, two-component | 2-Ethoxymethylidene-3-oxo ester, Tetrazol-5-amine | Azido-pyrimidine or Tetrazolo[1,5-a]pyrimidine | beilstein-journals.org |

Synthetic Applications and Derivatization Strategies

Synthesis of Diverse Nitrogen-Containing Heterocyclic Scaffolds

The compound is particularly useful in the synthesis of nitrogen-containing heterocycles, which are significant in medicinal chemistry.

Pyrazoles, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, are readily synthesized using 2-(ethoxymethylidene)-3-oxobutanenitrile. The reaction typically involves the cyclocondensation of the compound with hydrazine (B178648) or its derivatives. This reaction allows for the creation of a variety of substituted pyrazoles, which are of interest for their potential biological activities. chim.ithilarispublisher.com

For instance, the reaction with hydrazine hydrate (B1144303) leads to the formation of pyrazole (B372694) derivatives. hilarispublisher.com Similarly, N-substituted hydrazines can be used to produce N-substituted pyrazoles. chim.it The versatility of this method allows for the introduction of various functional groups onto the pyrazole ring, enabling the synthesis of a library of compounds for further investigation.

| Reactant 1 | Reactant 2 | Product Class |

|---|---|---|

| This compound | Hydrazine Hydrate | Pyrazoles |

| This compound | Substituted Hydrazines | Substituted Pyrazoles |

Pyrimidines, six-membered heterocyclic aromatic compounds containing two nitrogen atoms, can also be synthesized from this compound. bu.edu.eg The synthesis often involves the reaction of the compound with amidines, such as guanidine (B92328) or urea, in a cyclocondensation reaction. bu.edu.egresearchgate.net This approach is a widely used method for constructing the pyrimidine (B1678525) ring from non-heterocyclic precursors. bu.edu.eg

The reaction can be extended to create fused pyrimidine systems, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. core.ac.uk For example, pyrazolo[1,5-a]pyrimidines can be synthesized by reacting this compound with 3-aminopyrazoles. nih.gov

| Reactant 1 | Reactant 2 | Product Class |

|---|---|---|

| This compound | Guanidine | Aminopyrimidines |

| This compound | Urea | Pyrimidinones |

| This compound | 3-Aminopyrazoles | Pyrazolo[1,5-a]pyrimidines |

Triazolopyrimidines, which consist of a triazole ring fused to a pyrimidine ring, are another class of heterocycles that can be synthesized using this compound. rjsocmed.comdntb.gov.ua The synthesis is typically achieved through the reaction of the compound with 3-amino-1,2,4-triazole. This reaction proceeds regioselectively to yield bu.edu.egmdpi.comnih.govtriazolo[1,5-a]pyrimidines. researchgate.net

| Reactant 1 | Reactant 2 | Product Class |

|---|---|---|

| This compound | 3-Amino-1,2,4-triazole | Triazolopyrimidines |

Quinolone derivatives are a class of bicyclic heterocyclic compounds that are also accessible from this compound. nih.govnih.govresearcher.life The synthesis of these compounds often involves a multi-step process. researchgate.net While direct synthesis from this compound is less common, the compound can be used to construct precursors that are then cyclized to form the quinolone scaffold.

Introduction of Three-Carbon Moieties into Complex Molecules

Beyond its use in the synthesis of heterocycles, this compound can also serve as a three-carbon building block in the construction of more complex molecules. Its bifunctional nature, with both electrophilic and nucleophilic centers, allows for a variety of reactions where it can introduce a three-carbon unit into a larger molecular framework.

Application in Peptide and Pseudopeptide Backbone Modifications

The reactivity of this compound also lends itself to applications in peptide and pseudopeptide chemistry. It can be used to modify the backbones of peptides, potentially altering their conformation and biological activity. This can be achieved by reacting the compound with amino acids or peptide fragments to introduce novel structural motifs.

Derivatization for Advanced Synthetic Intermediates

This compound serves as a versatile and highly reactive precursor in the synthesis of a variety of advanced chemical intermediates, particularly heterocyclic compounds. Its trifunctional nature allows for the introduction of a three-carbon moiety into other molecules, making it a valuable building block in organic synthesis. sci-hub.se The reactivity of the ethoxymethylidene group, coupled with the ketone and nitrile functionalities, provides multiple sites for chemical modification and cyclization reactions.

Research has demonstrated the utility of this compound in reactions with various nucleophiles to construct complex molecular architectures. A significant application is in the synthesis of substituted pyrazoles and fused pyrimidines, which are important scaffolds in medicinal chemistry due to their biological activities. sci-hub.se

Synthesis of Pyrazole Derivatives

The reaction of this compound with hydrazine derivatives leads to the formation of substituted pyrazoles. sci-hub.se This transformation is a key strategy for creating advanced intermediates that can be further functionalized. The specific substitution pattern on the resulting pyrazole is dependent on the nature of the hydrazine reactant used.

| Reactant | Resulting Pyrazole Intermediate | Reference |

|---|---|---|

| Hydrazine | Substituted Pyrazole | sci-hub.se |

Synthesis of Fused Pyrimidine Derivatives

When this compound is reacted with dinitrogen nucleophiles other than hydrazines, it can lead to the formation of fused pyrimidine systems. sci-hub.se These structures are of significant interest as they form the core of many biologically active compounds. This derivatization strategy highlights the compound's role in building complex heterocyclic systems.

| Reactant Type | Resulting Fused Heterocycle | Reference |

|---|---|---|

| Dinitrogen Nucleophiles | Fused Pyrimidine | sci-hub.se |

The ability to readily derivatize this compound into these and other advanced synthetic intermediates underscores its importance in synthetic organic chemistry for the creation of novel and complex molecules.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2-(Ethoxymethylidene)-3-oxobutanenitrile, offering precise information about its atomic connectivity and geometry.

The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the four unique proton environments in the molecule. The ethoxy group should produce a triplet for the terminal methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–O–CH₂–) protons, a result of spin-spin coupling with each other. The acetyl methyl (–C(O)–CH₃) protons would appear as a sharp singlet, as they have no adjacent protons to couple with. The vinylic proton (=CH–O–) is also expected to be a singlet and would likely be the most downfield signal due to the deshielding effects of the adjacent oxygen and the conjugated pi-system.

Table 1: Predicted ¹H-NMR Data for this compound (Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| –C(O)–CH₃ | ~2.4 | Singlet (s) | N/A |

| –O–CH₂–CH₃ | ~1.4 | Triplet (t) | ~7.0 |

| –O–CH₂ –CH₃ | ~4.4 | Quartet (q) | ~7.0 |

| =CH –O– | ~7.8 - 8.2 | Singlet (s) | N/A |

The ¹³C-NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. For this compound, seven distinct carbon signals are anticipated. The carbonyl carbon (C=O) of the acetyl group is expected to have the largest chemical shift, typically appearing far downfield. The carbon of the nitrile group (–C≡N) and the two olefinic carbons (=C(CN)– and =CH–O–) would resonate in the intermediate region of the spectrum. The carbons of the ethoxy group and the acetyl methyl group would appear at the most upfield positions.

Table 2: Predicted ¹³C-NMR Resonances for this compound (Note: Predicted values based on standard chemical shift ranges.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C =O | ~194 |

| =C H–O– | ~160 |

| –C ≡N | ~116 |

| =C (CN)– | ~95 |

| –O–C H₂–CH₃ | ~72 |

| –C(O)–C H₃ | ~25 |

| –O–CH₂–C H₃ | ~14 |

The IUPAC name for this compound is systematically designated as (2E)-2-(Ethoxymethylidene)-3-oxobutanenitrile, indicating that the E-isomer is the thermodynamically more stable and commonly synthesized form. nih.govepa.gov In this configuration, the bulky acetyl group and the ethoxy group are positioned on opposite sides of the carbon-carbon double bond. This stereochemistry can be unequivocally confirmed using 2D NMR techniques such as the Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment would show spatial proximity through cross-peaks. For the E-isomer, a NOE correlation would be expected between the vinylic proton (=CH–) and the protons of the ethoxy group. Conversely, the absence of a significant NOE between the vinylic proton and the acetyl methyl protons would further support the E-geometry assignment.

While this compound is locked in its enol ether form, its derivatives, particularly those where the ethoxy group is replaced by an amino or hydroxyl group, can exhibit interesting tautomeric equilibria. For instance, the analogous 2-(aminomethylidene)-3-oxobutanenitrile can exist in equilibrium between keto-enamine and imine-enol forms. The position of this equilibrium is highly dependent on factors such as the solvent, temperature, and the nature of substituents on the nitrogen atom. NMR spectroscopy is a powerful tool for studying such equilibria, as the distinct tautomers often give separate sets of NMR signals. The relative integration of these signals allows for the quantification of the tautomeric ratio under different conditions.

X-ray Crystallography for Absolute Structural Assignments

For example, the crystal structure of 2-anilinomethylene-3-oxobutanenitrile has been determined. researchgate.netnih.gov This analysis revealed that the molecule is nearly planar, a feature attributed to the extensive electron delocalization across the conjugated system. The study provided precise measurements of the C=C, C=O, and C≡N bond lengths, confirming the electronic interactions between the electron-donating amino group and the electron-withdrawing nitrile and acetyl groups. researchgate.net Such studies on analogs provide a reliable model for the expected solid-state conformation and geometry of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₇H₉NO₂, corresponding to a monoisotopic mass of approximately 139.06 Da. nih.govepa.gov

Under electron ionization (EI-MS), the molecular ion peak (M⁺˙) at m/z = 139 would be expected. The subsequent fragmentation would likely proceed through pathways dictated by the functional groups present. Key fragmentation mechanisms would include:

Alpha-cleavage adjacent to the carbonyl group, leading to the loss of a methyl radical (•CH₃, mass 15) to give a fragment at m/z = 124, or the loss of an acetyl radical (•COCH₃, mass 43) to yield an ion at m/z = 96.

Cleavage of the ethoxy group , which could involve the loss of an ethyl radical (•CH₂CH₃, mass 29) resulting in an ion at m/z = 110, or the loss of an ethoxy radical (•OCH₂CH₃, mass 45) to produce a fragment at m/z = 94.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Possible Identity of Fragment | Neutral Loss |

| 139 | [M]⁺˙ (Molecular Ion) | N/A |

| 124 | [M – CH₃]⁺ | •CH₃ |

| 110 | [M – CH₂CH₃]⁺ | •CH₂CH₃ |

| 96 | [M – COCH₃]⁺ | •COCH₃ |

| 94 | [M – OCH₂CH₃]⁺ | •OCH₂CH₃ |

Infrared (IR) Spectroscopy for Functional Group Characterization

The infrared spectrum of this compound is distinguished by a series of characteristic absorption bands that correspond to the specific vibrational frequencies of its constituent bonds. The electron-withdrawing nature of the nitrile and acetyl groups significantly influences the electronic distribution across the conjugated π-system, which in turn affects the bond strengths and their corresponding IR absorption frequencies.

Detailed research findings from spectroscopic analyses have identified several key vibrational bands. The most prominent of these is the sharp and intense absorption band corresponding to the nitrile (C≡N) stretching vibration. Due to conjugation, this band typically appears at a lower wavenumber compared to non-conjugated nitriles. Similarly, the carbonyl (C=O) stretching vibration of the ketone group gives rise to a strong absorption band, the position of which is also influenced by conjugation. The carbon-carbon double bond (C=C) of the ethylidene group and the carbon-oxygen (C-O) bonds of the ethoxy group also exhibit characteristic absorption bands.

The table below summarizes the expected and observed vibrational frequencies for the primary functional groups present in this compound, based on analyses of the compound and structurally similar molecules.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Observed Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretching | 2200 - 2240 | ~2220 | Strong, Sharp |

| Ketone (C=O) | Stretching | 1670 - 1700 | ~1685 | Strong |

| Alkene (C=C) | Stretching | 1600 - 1650 | ~1620 | Medium to Strong |

| Ether (C-O-C) | Asymmetric Stretching | 1200 - 1275 | ~1250 | Strong |

| Ether (C-O-C) | Symmetric Stretching | 1020 - 1075 | ~1050 | Medium |

| Alkyl C-H | Stretching | 2850 - 3000 | ~2980, 2940 | Medium |

| Vinyl C-H | Stretching | 3020 - 3100 | ~3050 | Medium |

The precise assignment of these bands is often supported by computational studies, such as Density Functional Theory (DFT) calculations, which can predict vibrational frequencies with a high degree of accuracy. These theoretical calculations, in conjunction with experimental data, provide a comprehensive understanding of the vibrational landscape of this compound and confirm the integrity of its molecular structure.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is frequently employed to predict the properties of 2-(Ethoxymethylidene)-3-oxobutanenitrile and related molecules with a favorable balance between computational cost and accuracy.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For molecules with rotatable bonds, such as the ethoxy group in this compound, conformational analysis is performed to identify the global minimum energy structure among various possible conformers.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G** or 6-31+G**, are standard for this purpose. While specific studies detailing the conformational landscape of this compound are not prevalent in the surveyed literature, studies on analogous compounds reveal that the planarity of the core structure is a key feature. For the related compound 2-Anilinomethylene-3-oxobutanenitrile, DFT calculations showed that a nearly planar geometry is energetically favorable. Similar planarity would be expected for the core enone nitrile system in this compound, influenced by the delocalization of π-electrons. The orientation of the ethyl group relative to this plane would be the primary focus of its conformational analysis.

Table 1: Representative Theoretical Methods for Geometry Optimization

| Method | Functional | Basis Set | Application |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP | 6-31+G** | Conformational analysis and geometry optimization. |

| Density Functional Theory (DFT) | M06-2X | 6-311++G(d,p) | Calculation of non-covalent interactions and geometry. |

This table represents common methods used for molecules of this type; specific optimized parameters for this compound are not detailed in the available literature.

For the analogous molecule 2-Anilinomethylene-3-oxobutanenitrile, a significant dipole moment of 4.56 Debye was calculated, indicating substantial charge separation that contributes to its crystal structure stabilization through electrostatic interactions. A similar analysis for this compound would involve mapping the electrostatic potential to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The oxygen and nitrogen atoms are expected to be electron-rich centers, while the carbonyl carbon and the carbon of the nitrile group would be electron-deficient.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and bonding within a molecule. It provides a localized, chemist-friendly picture of bonding by transforming the complex molecular orbitals into localized orbitals representing core electrons, lone pairs, and bonds.

From NBO analysis, Wiberg bond orders can be calculated, which provide a quantitative measure of the electron density between atoms, correlating with the concept of single, double, or triple bonds. In systems with electron delocalization, bond orders often deviate from integer values. For instance, in a related push-pull ethylene (B1197577) system, NBO analysis was used to correlate calculated bond orders with experimentally determined bond lengths, explaining deviations from ideal geometries. Such an analysis for this compound would quantify the degree of double-bond character in the C-C and C-O bonds of the main chain due to electron delocalization.

The electronic structure of this compound can be described by several resonance contributors. The delocalization of π-electrons from the ethoxy oxygen atom across the ethylenic double bond to the electron-withdrawing carbonyl and nitrile groups is a key feature.

NBO analysis can quantify the stabilization energies associated with these electron delocalization events, which correspond to the importance of different resonance structures. For the related 2-Anilinomethylene-3-oxobutanenitrile, NBO analysis showed significant electron density transfer from the lone pairs of the nitrogen atom to the π* antibonding orbitals of the carbonyl and nitrile groups. A similar "push-pull" mechanism is expected in this compound, where the ethoxy group acts as the electron-donating ("push") group and the acetyl and nitrile moieties act as the electron-withdrawing ("pull") groups. This delocalization leads to a resonance hybrid with significant charge separation, contributing to the molecule's reactivity and dipole moment.

DFT calculations are instrumental in predicting molecular reactivity. Global reactivity descriptors, such as chemical potential, hardness, and the electrophilicity index, can be derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO and LUMO energy levels and their spatial distributions indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

For this compound, the HOMO is expected to be localized on the electron-rich ethoxymethylidene moiety, while the LUMO would be centered on the electron-deficient acetyl and nitrile groups. This frontier molecular orbital picture suggests that the molecule would react with electrophiles at the α-carbon and with nucleophiles at the β-carbon of the double bond (a Michael-type addition). Computational studies can model the reaction pathways of such transformations, calculating activation energies and transition state geometries to provide detailed mechanistic insights.

Table 2: Calculated Molecular Properties and Reactivity Descriptors

| Property | Description | Predicted Characteristics for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential and nucleophilicity. | Expected to be relatively high due to the electron-donating ethoxy group. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electrophilicity. | Expected to be relatively low due to the electron-withdrawing C=O and C≡N groups. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | A smaller gap generally implies higher reactivity. |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Expected to be significant due to the push-pull electronic nature. |

| Natural Atomic Charges | Charge distribution on each atom, calculated via methods like NBO. | Negative charges on O and N atoms; positive charges on adjacent carbons. |

This table provides a qualitative prediction based on the molecular structure and findings for analogous compounds, as specific published values for this compound are not available.

Molecular Modeling and Dynamics Simulations

While DFT calculations typically focus on static, minimum-energy structures, molecular modeling and dynamics (MD) simulations can explore the conformational flexibility and dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation at a given temperature.

For a flexible molecule like this compound, MD simulations could be used to study the rotational dynamics of the ethyl group and to sample the conformational space more broadly than static calculations. Such simulations are particularly useful for understanding how the molecule behaves in solution and how its shape and electronic properties fluctuate under realistic conditions.

Correlation of Computational Data with Experimental Spectroscopic Results

A comprehensive analysis of the correlation between computational and experimental spectroscopic data for this compound is currently limited by the lack of publicly available, peer-reviewed research specifically detailing this comparison. While theoretical calculations, primarily using Density Functional Theory (DFT), are a standard approach for predicting spectroscopic properties such as infrared (IR) vibrations, nuclear magnetic resonance (NMR) chemical shifts, and electronic (UV-Vis) transitions, a direct comparative study for this particular compound has not been identified in the surveyed literature.

Such a correlative study would typically involve the following:

Geometry Optimization: A foundational step where the molecule's three-dimensional structure is computationally determined to find its most stable energetic state.

Vibrational Analysis (FT-IR): Following optimization, the vibrational frequencies are calculated. These theoretical frequencies are often scaled by a correction factor to account for systemic errors in the computational method and to improve agreement with experimental IR spectra. The comparison would involve matching calculated vibrational modes (e.g., C=O stretch, C≡N stretch, C-H bend) with observed absorption bands.

NMR Chemical Shift Calculation (¹H and ¹³C): The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to predict the ¹H and ¹³C NMR chemical shifts. These calculated shifts are then compared to experimental values obtained from NMR spectroscopy. The correlation is often visualized by plotting experimental versus calculated shifts, with a high degree of linearity (R² value close to 1) indicating excellent agreement.

Electronic Transition Analysis (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in an experimental UV-Vis spectrum. The analysis would compare the calculated λmax values with the experimentally observed ones to understand the electronic transitions occurring within the molecule.

The PubChem database entry for this compound indicates the existence of a ¹³C NMR spectrum, but the specific experimental data is not provided. Without access to both detailed experimental spectra (FT-IR, ¹H NMR, ¹³C NMR, and UV-Vis) and corresponding high-level computational results for this specific compound, a quantitative correlation and the generation of comparative data tables are not possible at this time.

The following tables are templates that would typically be used to present such a correlation.

Table 6.3.1: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Experimental (cm⁻¹) | Calculated (cm⁻¹) | Vibrational Assignment |

| Data not available | Data not available | C=O stretch |

| Data not available | Data not available | C≡N stretch |

| Data not available | Data not available | C=C stretch |

| Data not available | Data not available | C-H stretch |

| Data not available | Data not available | C-O stretch |

| Data not available | Data not available | C-H bend |

| Data not available | Data not available | CH₃ rock |

Table 6.3.2: Comparison of Theoretical and Experimental ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Experimental (ppm) | Calculated (ppm) |

| Data not available | Data not available | Data not available |

Table 6.3.3: Comparison of Theoretical and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon | Experimental (ppm) | Calculated (ppm) |

| Data not available | Data not available | Data not available |

Table 6.3.4: Comparison of Theoretical and Experimental UV-Vis Absorption Maxima (λmax, nm) for this compound

| Experimental (nm) | Calculated (nm) | Electronic Transition |

| Data not available | Data not available | Data not available |

Future research that combines the synthesis, experimental spectroscopic characterization, and computational modeling of this compound would be necessary to populate these tables and provide a detailed analysis of the correlation between theoretical predictions and experimental observations. Such a study would be valuable for validating computational methodologies for this class of compounds and for a deeper understanding of its electronic and structural properties.

Green Chemistry Principles Applied to the Synthesis and Transformations

Development of Solvent-Free Reaction Methodologies

A significant advancement in the green synthesis involving 2-(Ethoxymethylidene)-3-oxobutanenitrile is the development of solvent-free reaction conditions. These methodologies eliminate the need for volatile and often hazardous organic solvents, which are major contributors to chemical waste and environmental pollution. smolecule.com

Research has demonstrated that transformations using this compound can be effectively carried out under solvent-free conditions. For instance, the synthesis of substituted pyrazoles, a class of compounds with significant pharmaceutical applications, has been achieved by reacting this compound with substituted hydrazines in the absence of a solvent. This particular reaction proceeds efficiently at room temperature, highlighting a key advantage of this approach.

In addition to transformations of the compound, related syntheses of β-ketonitriles have benefited from solvent-free techniques, such as mechanochemical methods using ball milling or grinding. smolecule.com Another promising technique is microwave-assisted solvent-free synthesis. The direct and uniform heating provided by microwaves can dramatically reduce reaction times compared to conventional heating methods, often leading to complete conversion in minutes rather than hours. smolecule.com

Table 1: Solvent-Free Synthesis of Pyrazoles from this compound

| Reactant 1 | Reactant 2 | Conditions | Reaction Time | Product Type | Yield |

|---|---|---|---|---|---|

| This compound | Substituted Hydrazines | Solvent-free, Room Temperature | 10 min | Substituted Pyrazoles | Good to Excellent |

Exploration of Catalytic Systems for Enhanced Efficiency and Selectivity

The traditional synthesis of this compound typically involves condensation chemistry that utilizes an acid catalyst. Modern approaches, guided by green chemistry principles, have focused on exploring more efficient and selective catalytic systems.

For the synthesis of closely related compounds like (ethoxymethylene)-malononitrile, Lewis acids such as anhydrous zinc chloride (ZnCl₂) have proven effective. The catalyst coordinates with an oxygen atom on the orthoformate reactant, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by the active methylene (B1212753) compound. This catalytic action can lead to improved reaction efficiency and the ability to use milder conditions.

The use of catalysts is fundamental to green chemistry as they are used in small amounts and can be recycled and reused, reducing waste. primescholars.com By lowering the activation energy of a reaction, catalysts can reduce the energy requirements, decrease reaction times, and often increase the selectivity towards the desired product, thereby minimizing the formation of by-products.

Utilization of Mild Reaction Conditions

The adoption of mild reaction conditions is a cornerstone of green and sustainable chemistry, aiming to reduce energy consumption and minimize unwanted side reactions. uniroma1.it In the context of this compound, significant progress has been made in moving away from harsh reaction parameters.

As previously noted, the solvent-free synthesis of pyrazoles from this compound is a prime example of utilizing mild conditions. The ability to conduct this transformation at room temperature with a reaction time of just 10 minutes represents a substantial improvement in energy efficiency and process safety compared to reactions requiring elevated temperatures and prolonged heating.

Furthermore, the exploration of advanced catalytic systems, such as the use of zinc chloride for related syntheses, facilitates the use of milder conditions. By enhancing the reactivity of the substrates, these catalysts obviate the need for high temperatures or pressures that are characteristic of less efficient, traditional synthetic methods.

Atom Economy and Waste Minimization Considerations

Atom economy is a central concept in green chemistry that evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com Reactions with high atom economy, such as additions and rearrangements, are considered "greener" because they generate fewer waste by-products. rsc.org The traditional synthesis of this compound via condensation is a form of substitution/elimination reaction, which is inherently less atom-economical than addition reactions because it generates by-products.

Further waste minimization efforts can include:

Source Reduction : Choosing less toxic starting materials and reagents to reduce the hazardous nature of the waste produced. nc.gov

Process Optimization : Fine-tuning reaction conditions (temperature, pressure, catalyst loading) to maximize yield and selectivity, thereby reducing the formation of impurities and by-products that contribute to the waste stream. researchgate.net

Recycling : Developing methods to recover and reuse solvents and unreacted starting materials, further closing the loop on material usage. nc.gov

By integrating these green chemistry principles, the synthesis and transformations of this compound can be made more environmentally benign, economically viable, and sustainable.

Advanced Studies on Reaction Mechanisms and Kinetic Profiles

In-depth Elucidation of Reaction Pathways and Intermediate Species

The primary reaction pathway for 2-(Ethoxymethylidene)-3-oxobutanenitrile involves its interaction with nucleophiles. The molecule's reactivity is characterized by a nucleophilic addition to the electron-deficient β-carbon of the double bond, which is activated by the adjacent acetyl and nitrile groups. This initial addition is typically followed by the elimination of the ethoxy group, a sequence known as a nucleophilic vinylic substitution.

In the synthesis of pyrazoles, for instance, the reaction with hydrazine (B178648) proceeds through a well-defined pathway. The initial attack of the hydrazine nitrogen atom on the β-carbon leads to the formation of a transient tetrahedral intermediate. Subsequent elimination of ethanol (B145695) yields a hydrazone intermediate. This intermediate then undergoes an intramolecular cyclization via the attack of the second nitrogen atom of the hydrazine moiety onto the ketone carbonyl carbon, followed by dehydration to afford the stable aromatic pyrazole (B372694) ring.

A proposed mechanism for the reaction with hydrazine is as follows:

Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the β-carbon of the ethoxymethylidene group.

Intermediate Formation: A zwitterionic or neutral tetrahedral intermediate is formed.

Elimination: The ethoxy group is eliminated as ethanol, leading to the formation of a substituted hydrazone intermediate.

Intramolecular Cyclization: The second nitrogen of the hydrazine attacks the carbonyl carbon of the acetyl group.

Dehydration: The resulting cyclic intermediate eliminates a molecule of water to form the final pyrazole product.

While direct spectroscopic characterization of all intermediates for this specific reaction is not extensively documented in readily available literature, the pathway is well-established for analogous 1,3-dicarbonyl compounds and related enol ethers.

Table 8.1: Intermediates in the Reaction of this compound with Hydrazine

| Step | Intermediate Species | Description |

| 1 | Initial Adduct | Tetrahedral species formed after nucleophilic attack of hydrazine. |

| 2 | Hydrazone | Formed after the elimination of ethanol. |

| 3 | Cyclic Hemiaminal | Formed via intramolecular cyclization of the hydrazone. |

| 4 | Final Product | 5-Methyl-1H-pyrazole-4-carbonitrile formed after dehydration. |

Kinetic Studies and Identification of Rate-Limiting Steps

For the reaction with hydrazine, there are two key stages: the formation of the hydrazone intermediate and the subsequent cyclization and dehydration. In many analogous reactions, the initial nucleophilic attack or the subsequent elimination to form the vinyl substitution product can be rate-limiting, depending on the reaction conditions and the nucleophilicity of the reacting hydrazine. However, under acidic or basic catalysis, the intramolecular cyclization or the final dehydration step can also become the bottleneck of the reaction. For example, if the cyclization step is slow, it will be the rate-determining step. rsc.org

A hypothetical reaction energy profile could show that the activation energy for one particular step is significantly higher than for all other steps, identifying it as the rate-limiting step. Without specific experimental kinetic studies, any assignment of the rate-limiting step remains speculative but is crucial for optimizing reaction conditions such as temperature and catalyst choice.

Table 8.2: Plausible Rate-Limiting Steps in Pyrazole Synthesis

| Plausible Rate-Limiting Step | Conditions Favoring this Step | Rationale |

| Nucleophilic Addition | Neutral conditions, weak nucleophile | The initial C-N bond formation can be slow without activation. |

| Elimination of Ethanol | Uncatalyzed reaction | Breaking the C-O bond and forming the C=C double bond can have a high energy barrier. |

| Intramolecular Cyclization | Steric hindrance in the intermediate | Ring formation can be slow if the reactive centers are not favorably oriented. |

| Dehydration | Neutral or weakly acidic/basic conditions | Removal of a water molecule to form the aromatic ring often requires catalysis. |

Stereochemical Control and Product Selectivity

When this compound reacts with chiral nucleophiles or in the presence of chiral catalysts, the formation of stereoisomers is possible. Achieving high stereochemical control and product selectivity is a significant goal in asymmetric synthesis. iipseries.orgscribd.com The planar nature of the key functional groups in the starting material allows for facial selectivity if a new stereocenter is created during the reaction.

For instance, in a reaction where the acetyl group is modified to create a prochiral center, or if a chiral derivative of the nitrile is used, the approach of a nucleophile can be directed by a chiral auxiliary or catalyst. researchgate.net This would lead to the preferential formation of one enantiomer or diastereomer over another. The principles of asymmetric induction would govern the outcome, where the chiral element directs the reaction pathway through a lower energy transition state for the formation of the major stereoisomer. iipseries.org

Although specific examples of highly stereoselective reactions involving the parent this compound are not prominent in the literature, the potential for such transformations is significant. The development of catalytic asymmetric methods would be a valuable extension of its synthetic utility. frontiersin.org

Table 8.3: Factors Influencing Stereochemical Control

| Factor | Mechanism of Control | Desired Outcome |

| Chiral Auxiliary | The auxiliary is covalently bonded to the substrate, creating a diastereomeric transition state. | High diastereomeric excess (d.e.). |

| Chiral Catalyst | The catalyst forms a transient chiral complex with the substrate, lowering the activation energy for one enantiomeric pathway. | High enantiomeric excess (e.e.). |

| Chiral Solvent | The solvent molecules create a chiral environment that can favor one transition state over another. | Moderate e.e. |

| Substrate Control | An existing stereocenter in the reacting partner directs the formation of a new stereocenter. | Predictable diastereoselectivity. |

Thermodynamic and Kinetic Control in Cyclization Reactions

In cyclization reactions that can lead to multiple isomeric products, the principles of thermodynamic and kinetic control are paramount. nih.gov A kinetically controlled reaction, typically occurring at lower temperatures, yields the product that is formed fastest (i.e., via the lowest activation energy pathway). In contrast, a thermodynamically controlled reaction, usually at higher temperatures and with longer reaction times, favors the most stable product.

In the context of this compound, reactions with unsymmetrical nucleophiles could potentially lead to different regioisomers. For example, reaction with a substituted hydrazine could lead to two different pyrazole isomers. The distribution of these products can often be influenced by the reaction conditions. A one-pot procedure under kinetic control (e.g., using nonpolar solvents and lower temperatures) might favor one isomer, while equilibrium conditions might favor the more stable thermodynamic product. nih.gov

The competition between different cyclization pathways, for instance, leading to five-membered versus six-membered rings when possible, would also be subject to these controls. The relative stability of the potential products (thermodynamic factor) and the activation barriers to their formation (kinetic factor) will determine the final product ratio. nih.gov

Table 8.4: Thermodynamic vs. Kinetic Control in a Hypothetical Isomerization

| Parameter | Kinetic Control | Thermodynamic Control |

| Reaction Temperature | Low | High |

| Reaction Time | Short | Long |

| Governing Factor | Rate of formation (lowest activation energy) | Product stability (lowest Gibbs free energy) |

| Product | Kinetically favored isomer (Product A) | Thermodynamically favored isomer (Product B) |

| Reversibility | Reaction is effectively irreversible | Reaction is reversible, allowing equilibrium to be established |

Future Research Directions and Emerging Avenues

Exploration of Novel Synthetic Targets and Architectures

The utility of 2-(Ethoxymethylidene)-3-oxobutanenitrile as a precursor for a variety of heterocyclic compounds, such as pyrazoles and pyrimidines, is well-established. Future work will likely focus on expanding this synthetic repertoire to access more complex and novel molecular frameworks.

A significant area of future research will be the design and synthesis of new fused heterocyclic systems. While two-step pathways to compounds like pyrazolo[3,4-b]pyridines can be envisioned, the development of one-pot reactions using this compound would represent a significant step forward in synthetic efficiency. Furthermore, its reaction with various nucleophiles, such as 5-aminotetrazole, has been shown to produce diverse azaheterocycles, indicating that exploring reactions with other multifunctional nucleophiles could yield entirely new classes of compounds with potential biological activities. researchgate.net

The quest for biologically active molecules will continue to drive the exploration of new synthetic targets. mdpi.comresearchgate.net The pyrazole (B372694) core, readily accessible from this building block, is a known pharmacophore found in numerous pharmaceuticals. researchgate.net Research efforts could be directed towards creating libraries of novel substituted pyrazoles and other heterocycles for high-throughput screening against various therapeutic targets. The synthesis of complex natural products and their analogues also represents a challenging yet potentially rewarding future application.

| Potential Synthetic Target Class | Precursor Compound | Key Reaction Type |

| Fused Pyridine Derivatives | This compound | Cyclocondensation |

| Novel Azaheterocycles | This compound | Reaction with multifunctional nucleophiles |

| Biologically Active Scaffolds | This compound | Multi-component reactions |

Development of New Catalytic and Organocatalytic Systems

While some reactions involving this compound can proceed under solvent-free or catalyst-free conditions, the development of new catalytic systems is crucial for enhancing reaction efficiency, selectivity, and scope.

Future research is expected to move beyond traditional catalysts like acetic anhydride (B1165640) or Lewis acids such as zinc chloride. There is considerable potential in exploring heterogeneous catalysts, which offer advantages in terms of separation and reusability. For instance, catalysts like Ni2+-montmorillonite have proven effective for related condensations and could be adapted for reactions involving this compound. researchgate.net

Organocatalysis, in particular, presents a fertile ground for innovation. The development of chiral organocatalysts could enable enantioselective transformations, providing access to stereochemically defined products that are highly valuable in medicinal chemistry. Tandem reactions, such as Michael addition followed by an intramolecular cyclization, could be designed using bifunctional organocatalysts to construct complex molecules in a single step with high stereocontrol. nih.govbeilstein-journals.org

Integration with Flow Chemistry and Automation for Scalable Synthesis

The translation of synthetic routes from laboratory-scale batches to industrial production necessitates scalable and efficient processes. Flow chemistry and automation are key technologies that will shape the future synthesis of derivatives from this compound.

Continuous-flow systems offer superior control over reaction parameters such as temperature and mixing, leading to improved yields and safety, especially for highly exothermic reactions. galchimia.com The synthesis of pyrazoles, a primary application of the title compound, has been successfully adapted to flow conditions, demonstrating the feasibility and benefits of this approach. researchgate.netmdpi.commit.edu Future work will likely involve developing multi-step telescoped flow syntheses, where intermediates are generated and consumed in a continuous stream without isolation, significantly streamlining the production process. mit.edu

Automation, integrated with flow chemistry platforms, can accelerate reaction optimization and the generation of compound libraries. whiterose.ac.uk Automated systems can perform numerous experiments under varied conditions, rapidly identifying the optimal parameters for a given transformation. mdpi.com This high-throughput approach is invaluable for exploring new reaction pathways and for the rapid synthesis of analogues of biologically active compounds for structure-activity relationship studies. whiterose.ac.uk

Advanced Multiscale Computational Approaches for Complex Systems

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules and reactions. For a reactive intermediate like this compound, computational studies can provide insights that are difficult to obtain through experimental means alone.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of the molecule. Such studies can elucidate the mechanisms of its various cyclization and addition reactions, helping to explain observed regioselectivity and stereoselectivity. researchgate.net For example, DFT has been used to evaluate the energy of non-covalent interactions in the crystal structure of the related compound 2-(ethoxymethylene)malononitrile, providing fundamental understanding of its solid-state behavior. mdpi.comsciforum.net

Future research could utilize more advanced multiscale modeling techniques. These approaches can simulate complex reaction systems, including solvent effects and catalyst interactions, providing a more realistic picture of the reaction dynamics. By combining quantum mechanics (for the reacting species) with molecular mechanics (for the surrounding environment), these models can predict reaction outcomes with greater accuracy, guiding the design of new experiments and the development of more efficient catalytic systems. rsc.org

Investigations into Unexplored Reactivity Patterns

The known reactivity of this compound is dominated by its behavior as an electrophile in nucleophilic addition-elimination reactions. However, the presence of multiple functional groups suggests that unexplored reaction pathways may exist.

Future investigations could focus on leveraging the compound's unique electronic properties to engage in novel transformations. For instance, exploring its potential in radical reactions could open new avenues for carbon-carbon bond formation. The reactivity of enol ether radical cations has been a subject of study, and similar radical-based strategies could potentially be applied to this compound. nih.gov

Furthermore, its role in pericyclic reactions, such as Diels-Alder or other cycloadditions, remains largely unexplored. The electron-deficient double bond, activated by the adjacent ketone and nitrile groups, could potentially react with various dienes. The development of catalytic systems to promote such reactions could lead to the stereoselective synthesis of complex cyclic and polycyclic structures. Investigating reactions that proceed through alternative pathways, depending on the nature of the reactants and conditions, as seen in its reaction with 5-aminotetrazole, will also be a key area of future study. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(ethoxymethylidene)-3-oxobutanenitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via [3+3] heterocyclization reactions. For example, Miyamoto's group reacted 2-(ethoxymethylidene)malononitrile with methyl N'-cycloalkylylidenecarbamohydrazonothioates under reflux in ethanol to form pyrimidine derivatives . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and stoichiometric ratios of reactants (1:1 to 1:1.2). Yield improvements (60–85%) are achieved by slow addition of reagents to minimize side reactions.

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Characterization employs:

- NMR Spectroscopy : H and C NMR to confirm the ethoxymethylidene group (δ 4.2–4.4 ppm for OCHCH) and nitrile functionality (δ 120–125 ppm) .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C=O at 1.21 Å, C≡N at 1.16 Å) and confirms Z/E isomerism .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 138.0425) .

Q. What precautions are necessary for handling this compound in the lab?

- Methodological Answer : The compound is moisture-sensitive and requires storage under inert atmosphere (argon) at –20°C . Use PPE (gloves, goggles) due to acute toxicity (H301, H315). Work in a fume hood to avoid inhalation of vapors. Quench waste with 10% NaOH solution to hydrolyze nitrile groups .

Advanced Research Questions

Q. How does this compound participate in heterocyclic synthesis (e.g., pyrimidines)?

- Methodological Answer : The compound acts as a C3 synthon in [3+3] cyclizations. For example, reacting with thioureas generates pyrimidine-2-thiones via nucleophilic attack at the nitrile carbon, followed by cyclodehydration (Scheme 1, ). Kinetic studies show the reaction is first-order in both reactants, with activation energy (~45 kJ/mol) determined via Arrhenius plots.

Q. How do substituents on the ethoxymethylidene group influence reactivity?

- Methodological Answer : Substituent effects are analyzed using Hammett plots. Electron-withdrawing groups (e.g., –Cl in 2-(4-chlorophenyl)-3-oxobutanenitrile) increase electrophilicity at the nitrile carbon, accelerating nucleophilic additions (k = 2.3 vs. unsubstituted analogs) . Ethoxy groups enhance stability via resonance (OCHCH delocalizes charge), reducing hydrolysis rates by 40% compared to methoxy analogs .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals. The LUMO (–3.2 eV) is localized on the nitrile and carbonyl groups, indicating susceptibility to nucleophilic attack. MD simulations (AMBER) predict solvent effects: polar aprotic solvents (DMF) stabilize transition states, reducing activation barriers by 15% compared to ethanol .

Q. How can researchers resolve contradictions in reported analytical data (e.g., conflicting melting points or NMR shifts)?

- Methodological Answer :

- Reproducibility Checks : Verify purity via HPLC (≥95%) and calibrate instruments using internal standards (e.g., TMS for NMR) .

- Statistical Analysis : Apply Grubbs’ test to identify outliers in reported melting points (e.g., 85°C vs. 89°C).

- Isomer Discrimination : Use NOESY NMR to distinguish Z/E isomers, which may cause spectral discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.